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molecular formula C10H13NO3 B143837 Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate CAS No. 2199-59-9

Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate

Cat. No. B143837
M. Wt: 195.21 g/mol
InChI Key: GDISALBEIGGPER-UHFFFAOYSA-N
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Patent
US06797725B2

Procedure details

A mixture of 2-tert-butyloxycarbonyl-3,5-dimethyl-4-ethoxycarbonylpyrrole and triethyl orthoformate (1.5 equiv.) in trifluoroacetic acid was stirred at 15° C. for 1 hour. The reaction was concentrated and the residue was purified to give (64%) 2,4-dimethyl-3-ethoxycarbonyl-5-formylpyrrole as yellow needles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][C:6]([C:8]1[NH:9][C:10]([CH3:19])=[C:11]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[C:12]=1[CH3:13])=O)(C)(C)C.C(OCC)(OCC)OCC>FC(F)(F)C(O)=O>[CH3:19][C:10]1[NH:9][C:8]([CH:6]=[O:5])=[C:12]([CH3:13])[C:11]=1[C:14]([O:16][CH2:17][CH3:18])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)C=1NC(=C(C1C)C(=O)OCC)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OCC)(OCC)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
was stirred at 15° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC=1NC(=C(C1C(=O)OCC)C)C=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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